Ibrutinib - 936563-96-1

Ibrutinib

Catalog Number: EVT-287181
CAS Number: 936563-96-1
Molecular Formula: C25H24N6O2
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibrutinib functions as an irreversible inhibitor of BTK [, , , , , , , , , ]. By covalently binding to the BTK enzyme, it disrupts downstream B-cell receptor signaling pathways crucial for B-cell survival, proliferation, and trafficking [, , , , , , , , , ]. This mechanism has been shown to induce apoptosis in malignant B-cells and inhibit their migration to lymphoid tissues, effectively controlling disease progression [, , , , , , , , , ]. Research also highlights its role in modulating cellular metabolism, specifically lipid metabolism in chronic lymphocytic leukemia (CLL) cells [].

Source and Classification

Ibrutinib was developed by Pharmacyclics, which was later acquired by AbbVie. It is classified as a Bruton's tyrosine kinase inhibitor and falls under the category of targeted cancer therapies. The compound is marketed under the brand name Imbruvica.

Synthesis Analysis

The synthesis of ibrutinib involves several steps, utilizing various organic reactions and purification techniques to achieve high purity and yield.

Methods and Technical Details

  1. Initial Reaction: The synthesis begins with an acylation reaction involving a compound designated as M and another compound referred to as formula I in the presence of a base. This step is crucial for forming the core structure of ibrutinib.
  2. Reagents: Common reagents used include:
    • Acrylic acid
    • Carbonyldiimidazole
    • Pyrimidin-4-amine
    • N,N-diisopropylethylamine
  3. Procedure:
    • Acrylic acid is reacted with carbonyldiimidazole in dichloromethane, followed by purification through recrystallization.
    • The acylation of pyrimidin-4-amine with the prepared intermediate is performed in acetonitrile, followed by washing with citric acid and sodium bicarbonate solutions to purify the organic phase.
    • The final product is crystallized from a mixed solvent of n-heptane and ethyl acetate to yield pure ibrutinib with high purity levels exceeding 99% .
Molecular Structure Analysis

Ibrutinib's molecular structure can be described as follows:

  • Chemical Formula: C19_{19}H20_{20}N6_{6}O2_{2}
  • Molecular Weight: 440.40 g/mol
  • Structure: Ibrutinib features a pyrazolo[3,4-d]pyrimidine core linked to a phenoxy group and a piperidine moiety.

Data

  • 3D Structure: The three-dimensional conformation can be analyzed using molecular modeling software, revealing its binding orientation to Bruton's tyrosine kinase.
Chemical Reactions Analysis

Ibrutinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reaction: This step forms the critical bond between the pyrazolo[3,4-d]pyrimidine core and the piperidine ring.
  2. Metabolic Reactions: In vivo, ibrutinib is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites, including dihydrodiol ibrutinib and glutathione conjugates .

Technical Details

  • Reaction Conditions: The reactions are typically conducted under controlled temperature conditions (20-30 °C) with careful monitoring for completion via high-performance liquid chromatography.
  • Purification Techniques: Column chromatography is often employed to isolate pure ibrutinib from reaction mixtures.
Mechanism of Action

Ibrutinib exerts its pharmacological effects through the irreversible inhibition of Bruton's tyrosine kinase, which plays a pivotal role in B-cell receptor signaling.

Process and Data

  1. Binding: Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to sustained inhibition.
  2. Downstream Effects: This inhibition results in decreased proliferation and survival of malignant B-cells, ultimately leading to apoptosis.

Pharmacokinetics

Ibrutinib displays linear pharmacokinetics with an elimination half-life ranging from 4 to 6 hours, allowing for once-daily dosing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • pKa: Approximately 9.0 (indicative of its basic nature).
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 150 °C.
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, facilitating absorption.
Applications

Ibrutinib is primarily used in clinical settings for treating various B-cell malignancies:

  1. Chronic Lymphocytic Leukemia: Approved for patients with relapsed or refractory disease.
  2. Mantle Cell Lymphoma: Effective in previously treated patients.
  3. Other Indications: Investigated for use in other hematological cancers such as Waldenström's macroglobulinemia.

Ibrutinib's role as a targeted therapy has revolutionized treatment paradigms for B-cell malignancies, significantly improving patient outcomes . Its ongoing research continues to explore additional therapeutic applications beyond its current indications.

Introduction to Bruton’s Tyrosine Kinase (BTK) as a Therapeutic Target

Role of BTK in B-Cell Receptor Signaling Pathways

Bruton’s tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec family, characterized by five structural domains: pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), SH2, and kinase domains [1] [5]. Its activation is initiated downstream of the B-cell receptor (BCR), where antigen binding triggers phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/CD79B by Src-family kinases (e.g., LYN). This recruits spleen tyrosine kinase (SYK), which phosphorylates BTK at residue Y551, enabling full autophosphorylation at Y223 [1] [4]. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), catalyzing phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis into inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers drive calcium release and protein kinase C (PKC) activation, ultimately stimulating nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor of activated T cells (NFAT) pathways [1] [5]. Consequently, BTK regulates critical B-cell functions:

  • Proliferation and survival: Via NF-κB-mediated upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-xL) [1].
  • Migration and adhesion: Through chemokine receptor signaling (e.g., CXCR4/CXCL12) and integrin activation (e.g., VLA-4/VCAM-1) [1] [10].

Table 1: Key Components of BCR Signaling Involving BTK

ComponentFunctionDownstream Effect
BCR (Ig-α/Ig-β)Antigen recognition; ITAM phosphorylationRecruits SYK/LYN
SYKPhosphorylates BTK at Y551BTK activation
PI3KGenerates PIP3Recruits BTK via PH domain
BTKPhosphorylates PLCγ2PIP2 hydrolysis → IP3/DAG production
PLCγ2Hydrolyzes PIP2Calcium flux; PKC activation

Dysregulation of BTK in Hematological Malignancies

Constitutive BCR signaling, driven by BTK hyperactivity, is a pathogenic hallmark of B-cell malignancies. In chronic lymphocytic leukemia (CLL), microenvironmental interactions (e.g., stromal cells, nurse-like cells) induce chronic BCR activation, promoting BTK-dependent survival signals that overcome apoptosis [1] [5]. Mantle cell lymphoma (MCL) exhibits BTK overexpression due to gene amplification, enabling proliferation independent of antigen stimulation [4] [9]. Similarly, Waldenström’s macroglobulinemia (WM) relies on BTK-mediated NF-κB activation to support malignant lymphoplasmacytic cell growth [2] [6]. Genetic studies of X-linked agammaglobulinemia (XLA) patients—who harbor loss-of-function BTK mutations—demonstrate near-absent B-cell development, highlighting BTK’s non-redundant role in B-cell survival [1] [3]. This dependency is exploited in malignancies:

  • >70% of CLL samples show hyperphosphorylated BTK [5].
  • BTK knockdown in MCL cells induces apoptosis in vitro [4].

Emergence of BTK Inhibition as a Paradigm Shift

The discovery of BTK’s role in malignancy spurred the development of BTK inhibitors (BTKis). Ibrutinib (PCI-32765), the first-in-class covalent BTKi, irreversibly binds C481 in BTK’s ATP-binding pocket, blocking autophosphorylation and downstream signaling [2] [4]. Preclinically, ibrutinib:

  • Inhibited CLL cell migration toward CXCL12/CXCL13 by >80% [4] [10].
  • Reduced lymph node size and tumor burden in canine lymphoma models [4].Phase I trials demonstrated unprecedented efficacy in relapsed/refractory CLL and MCL, leading to accelerated FDA approvals in 2013–2014 [2] [6]. Ibrutinib replaced chemoimmunotherapy as first-line therapy for high-risk CLL (e.g., del17p), establishing targeted BTK inhibition as a cornerstone of B-cell malignancy treatment [1] [6].

Properties

CAS Number

936563-96-1

Product Name

Ibrutinib

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1

InChI Key

XYFPWWZEPKGCCK-GOSISDBHSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

Practically insoluble in water
Freely soluble in dimethyl sulfoxide; soluble in methanol

Synonyms

PCI32765, PCI-32765, PCI 32765, Ibrutinib, Imbruvica

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.